N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride
Description
This compound is a structurally complex molecule featuring a tricyclic boron-containing heterocyclic core, a conjugated (1E,3E)-4-phenylbuta-1,3-dienyl substituent, and a 6-aminohexyl-propanamide side chain, with a hydrochloride counterion enhancing solubility . The tricyclic system likely exhibits aromatic stabilization due to its conjugated π-electron system, contributing to its stability and reactivity. Such boron-aza-azonia heterocycles are rare in the literature, but analogous structures are explored for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., optoelectronic properties) . Structural elucidation of such compounds often relies on X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C28H34BClF2N4O |
|---|---|
Molecular Weight |
526.9 g/mol |
IUPAC Name |
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C28H33BF2N4O.ClH/c30-29(31)34-24(13-7-6-12-23-10-4-3-5-11-23)14-16-26(34)22-27-17-15-25(35(27)29)18-19-28(36)33-21-9-2-1-8-20-32;/h3-7,10-17,22H,1-2,8-9,18-21,32H2,(H,33,36);1H/b12-6+,13-7+; |
InChI Key |
WRSSTWIVIHVQBR-FSRDMIDLSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F.Cl |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride typically involves multi-step organic synthesis. Key steps may include:
- Formation of the difluorinated phenylbuta-dienyl group through a series of halogenation and coupling reactions.
- Construction of the azonia-boranuidatricyclo core via cyclization reactions.
- Attachment of the aminohexyl side chain through nucleophilic substitution or amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride can undergo various chemical reactions, including:
- Oxidation: Potential oxidation of the aminohexyl side chain.
- Reduction: Reduction of the azonia-boranuidatricyclo core.
- Substitution: Nucleophilic substitution reactions involving the difluorinated phenylbuta-dienyl group.
Common Reagents and Conditions: Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols).
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia] exhibit significant anticancer activity. The difluorobenzene moiety enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer models .
Drug Delivery Systems
The compound's amine functional groups allow for conjugation with various drug molecules or targeting ligands. This property is particularly useful in developing targeted drug delivery systems where the compound can facilitate the selective delivery of therapeutic agents to specific tissues or cells .
Biochemical Applications
Enzyme Inhibition
The unique structural features of this compound enable it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with proteases and kinases has been studied to understand its potential as a therapeutic agent in metabolic disorders .
Bioconjugation
Its amine groups are also instrumental in bioconjugation techniques where biomolecules (like antibodies or nucleotides) are attached to surfaces or other molecules for diagnostic or therapeutic purposes. This application is crucial in the development of biosensors and targeted therapies .
Materials Science
Nanomaterials Synthesis
The compound can be utilized in the synthesis of nanomaterials due to its ability to stabilize nanoparticles during fabrication processes. Its functional groups can interact with metal ions or other precursors to form stable complexes that serve as building blocks for nanostructured materials .
Surface Modification
In materials science, N-(6-aminohexyl)-3-[2,2-difluoro-12-(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza compounds are employed for surface modification of various substrates. This modification enhances the chemical properties and biocompatibility of surfaces used in biomedical implants and devices .
Case Studies
Mechanism of Action
The mechanism of action of N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural features compared to related compounds:
Key observations:
- The target compound’s boron-aza-azonia tricyclic core distinguishes it from simpler aromatic or aliphatic heterocycles. This structure likely enhances thermal stability and electron delocalization compared to non-boron analogs .
- The 2,2-difluoro substitution on the tricyclic core may increase electronegativity and influence binding affinity in biological systems, akin to fluorinated groups in benzothiazole derivatives ().
- Compared to hydroxamic acids (), the target’s amide linkage lacks the hydroxamate’s metal-chelating capacity but offers improved hydrolytic stability.
Physicochemical and Functional Properties
Hypothesized properties based on structural analogs:
Notable trends:
- The hydrochloride salt form improves aqueous solubility compared to neutral analogs, a critical factor in drug development.
- The phenylbutadienyl group may confer unique photophysical properties, differentiating it from purely aliphatic or monocyclic aromatic systems.
Biological Activity
N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride is a complex organic compound with potential biological activities. Its unique structural features suggest possible applications in medicinal chemistry and pharmacology.
Structural Overview
The compound features a propanamide backbone with a 6-aminohexyl chain and a difluorinated aromatic moiety. The presence of a bicyclic boron-containing structure enhances its potential reactivity and biological interactions.
Antiviral Properties
Research indicates that derivatives of compounds similar to this structure may exhibit antiviral activity. For instance, neuraminidase inhibitors have been developed based on similar frameworks to combat influenza viruses. The structural modifications in these compounds significantly influence their inhibitory potency against neuraminidase enzymes .
Anticancer Activity
Compounds with structural similarities have been investigated for anticancer properties. Studies have shown that certain substituted phenylbutadienes can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
The proposed mechanism of action for compounds like this includes:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Induction of Apoptosis : Structural motifs may trigger apoptotic pathways in malignant cells.
Case Studies
A notable study explored the effects of structurally related compounds on cancer cell lines. The findings demonstrated that modifications to the phenylbutadiene component enhanced cytotoxicity against specific tumor types while minimizing toxicity to normal cells .
Research Findings
Q & A
Q. How can researchers optimize the synthetic yield of this compound using experimental design?
Methodological Answer:
- Employ Bayesian optimization to iteratively adjust reaction parameters (e.g., temperature, reagent stoichiometry, solvent polarity) based on prior experimental outcomes. This algorithm reduces the number of trials needed to identify optimal conditions .
- Use full factorial design to systematically evaluate interactions between variables (e.g., catalyst loading, reaction time) and their impact on yield. For example, a 2^5 factorial design can assess five independent factors (e.g., pH, temperature, solvent ratios) to model response surfaces .
Q. What purification strategies are recommended to achieve high-purity samples of this compound?
Methodological Answer:
- Combine column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to separate byproducts with similar polarities. Use TLC to monitor fractions .
- For persistent impurities, employ recrystallization in mixed solvents (e.g., ethanol/water) or utilize HPLC with a C18 column and trifluoroacetic acid (TFA) as a mobile-phase modifier .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR (1H/13C/19F) : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and fluorinated regions. Pay attention to coupling constants for stereochemical confirmation .
- High-resolution mass spectrometry (HRMS) : Validate the molecular formula using ESI+ or MALDI-TOF with internal calibration (e.g., sodium formate clusters) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies by exposing samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days) .
- For long-term storage, use amber vials under inert gas (argon) at –20°C and validate stability with periodic NMR analyses .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound?
Methodological Answer:
- Perform variable-temperature NMR to distinguish dynamic effects (e.g., conformational exchange) from structural anomalies. For example, cooling to –40°C may resolve broadened peaks caused by fluxional behavior .
- Use X-ray crystallography to unambiguously assign stereochemistry and compare with DFT-optimized molecular geometries (e.g., Gaussian09 with B3LYP/6-31G*) .
Q. What computational approaches are suitable for modeling the compound’s reactivity and non-covalent interactions?
Methodological Answer:
- Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Include solvent effects via PCM models .
- Use molecular dynamics (MD) simulations (e.g., GROMACS) to study π-π stacking or hydrogen-bonding interactions in aqueous/organic matrices. Analyze radial distribution functions (RDFs) for solvation shells .
Q. How can machine learning accelerate ligand design for derivatives of this compound?
Methodological Answer:
- Train graph neural networks (GNNs) on structural databases (e.g., PubChem, ChEMBL) to predict binding affinities or solubility. Use RDKit to encode molecular graphs .
- Implement high-throughput virtual screening (HTVS) with docking software (e.g., AutoDock Vina) and prioritize synthesis of top candidates validated by free-energy perturbation (FEP) calculations .
Q. What strategies address low reproducibility in catalytic steps involving this compound?
Methodological Answer:
- Standardize reaction monitoring using in-situ FTIR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., oxidation of the boranuida moiety) .
- Optimize flow chemistry systems (e.g., microreactors) to enhance mixing and heat transfer, reducing batch-to-batch variability. Use DoE to tune residence time and pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
